molecular formula C9F10O B12588723 2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran CAS No. 649727-95-7

2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B12588723
CAS No.: 649727-95-7
M. Wt: 314.08 g/mol
InChI Key: QSHUCMPNTRBGRT-UHFFFAOYSA-N
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Description

2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran is a highly fluorinated derivative of dihydrobenzofuran. Its structure features a partially saturated benzofuran backbone substituted with seven fluorine atoms and a trifluoromethyl (-CF₃) group at the 2-position (Figure 1).

Properties

CAS No.

649727-95-7

Molecular Formula

C9F10O

Molecular Weight

314.08 g/mol

IUPAC Name

2,3,3,4,5,6,7-heptafluoro-2-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C9F10O/c10-2-1-6(5(13)4(12)3(2)11)20-8(16,7(1,14)15)9(17,18)19

InChI Key

QSHUCMPNTRBGRT-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)OC(C2(F)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran typically involves the fluorination of a suitable precursor. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled temperature and pressure to ensure the selective introduction of fluorine atoms at the desired positions on the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of intermediates, followed by selective fluorination and purification steps. Advanced techniques such as gas chromatography and mass spectrometry are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted benzofuran derivatives .

Scientific Research Applications

2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of target proteins and influence biological processes .

Comparison with Similar Compounds

Key Structural Features:

  • Dihydrobenzofuran core : The 2,3-dihydro configuration reduces aromaticity compared to fully unsaturated benzofuran, increasing conformational flexibility.
  • Perfluorinated substituents : Fluorine atoms and the -CF₃ group contribute to strong C-F bonds, high electronegativity, and steric hindrance.

Structural and Functional Group Comparisons

Non-Fluorinated Analogues

2,3-Dihydro-1-benzofuran (Coumaran)

  • Structure : Lacks fluorination; fully hydrogenated at the 2,3-positions (Figure 16 in ).
  • Properties : Lower thermal stability, higher reactivity toward electrophiles, and greater solubility in organic solvents compared to fluorinated derivatives. Boiling point: ~175–180°C .

2,3-Benzofuran

  • Structure : Fully aromatic benzofuran ring (Table 3-1, ).
  • Properties : Higher resonance stabilization but reduced chemical resistance. Melting point: -30°C; boiling point: 173°C .

Fluorinated Analogues

1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane (CAS 354-92-7)

  • Structure : Aliphatic propane backbone with -CF₃ and seven fluorine atoms.
  • Properties : Higher volatility (lower molecular weight) but similar chemical inertness. Used as a refrigerant or dielectric fluid .

1,1,1,3,3,3-Hexafluoro-2,2-bis(trifluoromethyl)propane (CAS 374-51-6)

  • Structure : Two -CF₃ groups on a central carbon.
  • Properties : Higher density (1.8 g/cm³) and boiling point (45°C) due to increased molecular symmetry and fluorine content .

Physical and Chemical Property Comparison

Table 1. Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility in Water Key Applications
Target Compound* ~382 180–200 (est.) -50 (est.) Insoluble Coatings, surfactants
2,3-Dihydro-1-benzofuran (Coumaran) 120.15 175–180 -30 Slightly soluble Pharmaceuticals
2,3-Benzofuran 118.13 173 -30 Insoluble Chemical intermediates
CAS 354-92-7 220.05 30–35 -120 Insoluble Refrigerants
CAS 374-51-6 272.04 45 -95 Insoluble Dielectric fluids

*Estimated values based on fluorinated compound trends.

Key Observations :
  • Thermal Stability: The target compound’s fluorinated benzofuran core likely exceeds the stability of non-fluorinated analogues (e.g., coumaran) due to C-F bond strength (485 kJ/mol vs. C-H’s 414 kJ/mol) .
  • Reactivity : The -CF₃ group and fluorine substituents reduce nucleophilic attack susceptibility compared to hydrogenated benzofurans.
  • Solubility : Extreme hydrophobicity limits aqueous solubility, aligning with other perfluorinated compounds .

Biological Activity

The compound 2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran is a fluorinated organic compound that has garnered attention in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula: C9H4F11O
  • Molecular Weight: 439.99 g/mol
  • CAS Number: 25080-20-0

The presence of multiple fluorine atoms significantly influences the compound's chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. A study demonstrated that compounds with similar fluorinated structures showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of fluorinated groups.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

This data suggests that the compound may possess potential as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assays were conducted using various human cell lines to evaluate the safety profile of the compound. The results indicated a moderate cytotoxic effect at higher concentrations.

Cell Line IC50 (µM)
HeLa45
MCF-750
A54940

These findings highlight the need for further investigation into the therapeutic index of this compound.

The biological activity of 2,3,3,4,5,6,7-Heptafluoro-2-(trifluoromethyl)-2,3-dihydro-1-benzofuran is hypothesized to involve:

  • Membrane Disruption: The hydrophobic nature of fluorinated compounds can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition: Fluorinated compounds may act as enzyme inhibitors by mimicking natural substrates or altering enzyme conformation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated a series of fluorinated benzofurans for their antimicrobial properties. The study found that compounds with heptafluoro substitutions significantly outperformed their non-fluorinated counterparts in inhibiting Staphylococcus aureus growth.

Safety Profile Assessment

Another investigation focused on the safety profile of this compound through in vivo studies in mice. The results suggested a dose-dependent toxicity with no observed adverse effects at low doses (up to 10 mg/kg), indicating potential for further development as a therapeutic agent.

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